Product packaging for tert-Butyl 2-bromonicotinate(Cat. No.:CAS No. 168629-64-9)

tert-Butyl 2-bromonicotinate

Cat. No.: B064581
CAS No.: 168629-64-9
M. Wt: 258.11 g/mol
InChI Key: OUJNDKUAPNBGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-Butyl 2-bromonicotinate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B064581 tert-Butyl 2-bromonicotinate CAS No. 168629-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNDKUAPNBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597628
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168629-64-9
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of Tert Butyl 2 Bromonicotinate

Cross-Coupling Reactions at the Bromine Center

The bromine atom in tert-butyl 2-bromonicotinate serves as a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine (B92270) ring.

A general procedure for the Suzuki coupling of heteroaryl bromides involves the use of a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, supported by a phosphine (B1218219) ligand like tri-tert-butylphosphine (P(t-Bu)₃). researchgate.net These bulky, electron-rich phosphine ligands are particularly effective for a variety of coupling processes. nih.govmit.edu The reaction is typically carried out in a solvent like n-butanol or toluene (B28343), with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the transmetalation step. researchgate.netnih.gov Many of these couplings can be completed within minutes at room temperature. researchgate.net The versatility of the Suzuki-Miyaura reaction allows for the coupling of various aryl and heteroaryl boronic acids with heteroaryl bromides. researchgate.net

Catalyst SystemBaseSolventTemperatureOutcome
Pd(OAc)₂ / P(t-Bu)₃K₂CO₃ / Cs₂CO₃n-Butanol / TolueneRoom TemperatureEfficient formation of C-C bond
Pd₂(dba)₃ / P(t-Bu)₃KF·2H₂OTHFRoom TemperatureGood yields for diverse substrates mit.edu
Pd(PPh₃)₄NaOHToluene/Water80 °CEffective for heteroaryl coupling

Stille Coupling and Other Palladium-Catalyzed Transformations

The Stille coupling reaction provides an alternative route for C-C bond formation by coupling the organic halide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgnrochemistry.com The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Beyond the Stille reaction, other palladium-catalyzed transformations are also applicable. The Heck reaction, for instance, couples the aryl bromide with an alkene. nih.gov The Negishi coupling utilizes an organozinc reagent, and has been shown to be effective with catalysts like Pd(P(t-Bu)₃)₂. nih.govnih.gov These methods expand the range of substituents that can be introduced at the 2-position.

ReactionCatalystCoupling PartnerKey Features
Stille CouplingPd(PPh₃)₄OrganostannaneTolerates many functional groups wikipedia.orgnrochemistry.com
Heck ReactionPd(OAc)₂ / P(t-Bu)₃AlkeneForms C-C double bonds nih.gov
Negishi CouplingPd(P(t-Bu)₃)₂OrganozincMild reaction conditions nih.govnih.gov

Heteroaromatic Functionalization via Cross-Coupling

The cross-coupling reactions discussed above are instrumental in the functionalization of heteroaromatic systems. By applying Suzuki-Miyaura or Stille protocols to this compound, a diverse array of aryl, heteroaryl, and vinyl groups can be appended to the pyridine core. This is crucial for modifying the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry and materials science. nih.gov The use of robust catalyst systems, such as those based on bis(tri-tert-butylphosphine)palladium(0), has been shown to be critical for the success of these couplings, enabling the reaction of a wide range of aromatic and heteroaromatic halides with various coupling partners under mild conditions. organic-chemistry.orgsigmaaldrich.com

Nucleophilic Substitution Reactions

Amination Reactions

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, allows for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction can be applied to this compound to introduce primary or secondary amine functionalities at the 2-position. A combination of Pd₂(dba)₃ and a suitable ligand like Xantphos, along with a base such as cesium carbonate or potassium tert-butoxide, is often employed. researchgate.net Room-temperature conditions have been developed for the amination of aryl bromides using tert-butyl carbamate (B1207046) as the amine source. nih.gov

Catalyst / LigandBaseAmine SourceTemperature
Pd₂(dba)₃ / XantphosCs₂CO₃Primary/Secondary Amines120 °C researchgate.net
Pd₂(dba)₃·CHCl₃ / tert-butyl X-PhosNaOtButert-butyl carbamateRoom Temperature nih.gov

Derivatization via Ester Group Modification

The tert-butyl ester group of this compound can be selectively removed or transformed into other functional groups. This modification is often a necessary step in a synthetic sequence to reveal a carboxylic acid or to introduce other functionalities.

Deprotection of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic conditions, for example, with trifluoroacetic acid. thermofisher.com Alternatively, Lewis acids like zinc bromide (ZnBr₂) can be used for chemoselective hydrolysis, which can be advantageous when other acid-labile protecting groups are present in the molecule. researchgate.net

Once the carboxylic acid is unmasked, it can be converted into a variety of other derivatives. For instance, it can be transformed into other esters or amides. A one-pot method for converting tert-butyl esters into other esters and amides involves the in-situ generation of an acid chloride using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, followed by reaction with an alcohol or amine. organic-chemistry.org

TransformationReagent(s)Product
DeprotectionTrifluoroacetic AcidCarboxylic Acid thermofisher.com
DeprotectionZinc BromideCarboxylic Acid researchgate.net
Esterification/Amidationα,α-dichlorodiphenylmethane, SnCl₂, Alcohol/AmineEster/Amide organic-chemistry.org

Cyclization Reactions and Annulation Strategies

The pyridine ring of this compound is a versatile scaffold for the construction of fused heterocyclic systems. The presence of the bromo substituent at the 2-position and the tert-butyl ester at the 3-position allows for a variety of cyclization and annulation strategies to be employed, leading to the formation of complex polycyclic architectures. These transformations are often facilitated by transition metal catalysts or proceed through unique reaction cascades.

Intramolecular Cyclization for Heterocyclic Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic compounds from appropriately substituted precursors. While direct intramolecular cyclization of this compound itself is not extensively documented, its derivatives can be readily designed to undergo such reactions. By introducing a nucleophilic group or a reactive moiety at the 3-position (via modification of the ester) or by coupling a suitable partner to the 2-position, a wide range of fused pyridines can be accessed.

For instance, analogous transformations with other substituted pyridines and heterocycles provide insight into the potential of this approach. Light-enabled intramolecular [2+2] cycloadditions of simple alkenylboronic esters have been demonstrated to produce bicyclic fragments containing a boron handle, showcasing a modern photochemical approach to ring formation beilstein-journals.orgd-nb.info. Similarly, enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base has been developed, highlighting the potential for stereocontrolled synthesis of cyclic structures . These examples underscore the principle that with appropriate functionalization, the pyridine core of this compound can serve as a linchpin for the construction of diverse heterocyclic systems through intramolecular bond formation.

Cascade Reactions and Domino Processes

Cascade reactions, also known as domino reactions, offer an efficient means of constructing complex molecules in a single synthetic operation, avoiding the isolation of intermediates and minimizing waste. The 2-bromopyridine (B144113) motif present in this compound is an excellent starting point for initiating such reaction cascades.

A notable example is the ruthenium(II)-mediated domino reaction of 2-bromopyridines. This methodology allows for the synthesis of heteroarylated 2-pyridones through a sequence of C–O/C–N/C–C bond formations, starting from a simple 2-bromopyridine precursor nih.gov. This process highlights the potential to transform the 2-bromo-substituted pyridine ring into a more complex, multi-functionalized heterocyclic system in a single pot.

A new cascade synthesis of pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives has also been developed, further demonstrating the versatility of cascade reactions in constructing complex fused pyridine systems researchgate.net. The regioselective synthesis of 4-aryl-2-aminopyridines can be achieved through a cascade reaction utilizing the nucleophilic properties of 1,1-enediamines researchgate.net.

Table 1: Examples of Cascade Reactions for the Synthesis of Fused Pyridine Derivatives
Starting Material TypeCatalyst/ReagentReaction TypeProduct TypeReference
2-BromopyridinesRu(II) complexDomino C–O/C–N/C–C bond formationHeteroarylated 2-pyridones nih.gov
1,3-ButadiynamidesPalladium catalystCascade reaction2-Alkoxyquinolines nih.gov
Aryl iodides and alkynesPalladium catalystDomino Sonogashira/6π-aza cyclization3-Substituted pyridines and carbolines nih.gov
2-ArylpyridinesPalladium catalystCascade bromination/cyanationCyanated 2-arylpyridines nih.gov
3-Cyano-2-pyridinethiolatesBaseTriple cyclocondensationPyrido[2',3':4,5]thieno[2,3-b]pyridines researchgate.net
1,1-EnediaminesPiperidineCascade reaction4-Aryl-2-aminopyridines researchgate.net

tert-Amino Effect in Heterocyclic Synthesis

The "tert-amino effect" describes the cyclization of ortho-substituted N,N-dialkylanilines and related heterocyclic systems, where a key step involves hydrogen transfer from an unactivated α-carbon of the amino group nih.govmdpi.com. While this compound does not possess a tertiary amino group, its derivatives, where the bromo-substituent is replaced by a tertiary amine, could potentially undergo such transformations.

The cyclization of tertiary amines of pyridine has been described, indicating that the pyridine ring is amenable to this type of reaction urfu.ru. The term "tert-amino effect" has been generalized to include the cyclization of various conjugated N,N-disubstituted amines urfu.ru. This effect has been utilized in the synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives nih.govresearchgate.net. The formation of spiro heterocycles has also been achieved using this effect nih.gov. These examples suggest that if a tertiary amino group were introduced at the 2-position of the nicotinic acid framework, subsequent functionalization at the 3-position could lead to substrates poised for cyclization via the tert-amino effect.

Radical Processes Involving tert-Butyl Groups

The tert-butyl group is often considered chemically inert. However, under specific conditions, it can participate in radical processes, including C-H bond activation and subsequent functionalization.

C-H Bond Activation and Hydroxylation

The high bond dissociation energy of the primary C-H bonds in a tert-butyl group makes their selective functionalization a significant challenge. However, recent advances have demonstrated the feasibility of such transformations. A notable example is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds using a highly electrophilic manganese catalyst torvergata.itchemrxiv.org. This system utilizes hydrogen peroxide as the oxidant and operates in a fluorinated alcohol solvent to generate a powerful manganese-oxo species capable of oxidizing the strong C-H bonds of a tert-butyl group torvergata.itchemrxiv.org. This method has been successfully applied to a range of complex molecules, demonstrating its potential for late-stage functionalization torvergata.itchemrxiv.org. The application of this methodology to this compound could provide a direct route to the corresponding hydroxymethyl derivative, introducing a new functional handle for further synthetic elaboration.

Table 2: Catalytic Hydroxylation of Primary C-H Bonds in tert-Butyl Groups
SubstrateCatalystOxidantSolventProductYield (%)Reference
Adamantane derivative[Mn(CF3-bpeb)(OTf)2]H2O2Nonafluoro-tert-butyl alcoholHydroxylated adamantane65 torvergata.itchemrxiv.org
Steroid derivative[Mn(CF3-bpeb)(OTf)2]H2O2Nonafluoro-tert-butyl alcoholHydroxylated steroid50 torvergata.itchemrxiv.org
Pharmaceutical intermediate[Mn(CF3-bpeb)(OTf)2]H2O2Nonafluoro-tert-butyl alcoholHydroxylated intermediate45 torvergata.itchemrxiv.org

Peroxidation Reactions

Peroxidation reactions involving the tert-butyl group typically proceed through the intermediacy of tert-butyl radicals or the reaction of a substrate with a peroxide reagent. While the direct peroxidation of the tert-butyl group in this compound is not a commonly reported transformation, the principles of radical chemistry suggest its possibility under specific conditions.

The use of radical initiators, such as tert-butyl hydroperoxide (TBHP), can lead to the formation of tert-butoxyl and tert-butylperoxyl radicals sigmaaldrich.comtcichemicals.com. These highly reactive species can then participate in hydrogen abstraction or addition reactions. For instance, the iron-catalyzed reaction of TBHP with substrates like 2,4,6-tri-tert-butylphenol leads to tert-butyl-peroxylated products . While this example involves a phenol, it demonstrates the principle of transferring a tert-butylperoxy group to an organic molecule via a radical pathway. Acid-catalyzed activation of peroxyketals can also serve as a source of tert-butoxyl radicals for initiating radical chain reactions at ambient temperatures acs.org. Given these principles, it is conceivable that under carefully controlled radical-promoting conditions, the tert-butyl group of this compound could undergo peroxidation, although this would likely be a challenging and non-selective transformation.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Building Block for Heterocyclic Scaffolds

The reactivity of tert-Butyl 2-bromonicotinate makes it an excellent starting point for the construction of more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Quinolone and quinolizine ring systems are present in numerous pharmaceuticals and natural products. wikipedia.orgnih.govwikipedia.org The synthesis of these scaffolds can be achieved through various annulation strategies. This compound can be elaborated through palladium-catalyzed reactions to introduce the necessary precursors for cyclization. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo a cyclization to form a quinolone. organic-chemistry.org Similarly, functionalization at the 2-position can set the stage for subsequent ring-closing reactions to form quinolizine derivatives. Classic named reactions for quinoline (B57606) synthesis, such as the Friedländer, Combes, or Gould-Jacobs reactions, typically involve the condensation of anilines with carbonyl compounds. wikipedia.orgpharm.or.jporganic-chemistry.orgwikipedia.org However, modern synthetic approaches can adapt these strategies by first using this compound in a cross-coupling reaction to build a suitable precursor that can then undergo an intramolecular cyclization to form the quinolone ring.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazoles. researchgate.netwikipedia.orgnih.gov These heterocycles have found wide applications in drug discovery and materials science. This compound can be readily converted into a precursor for click chemistry. A Sonogashira coupling reaction with a protected acetylene, followed by deprotection, would yield the corresponding 2-alkynylnicotinate. researchgate.netspbu.ruorganic-chemistry.orggelest.com This alkyne can then react with an organic azide (B81097) in the presence of a copper(I) catalyst to selectively form the 1,4-disubstituted 1,2,3-triazole derivative. This modular approach allows for the rapid generation of a library of compounds with diverse functionalities.

Reaction StepDescriptionKey Reagents
1. Sonogashira CouplingIntroduction of an alkyne at the 2-position.Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base.
2. Deprotection (if necessary)Removal of a silyl (B83357) protecting group from the alkyne.Fluoride source (e.g., TBAF) or base.
3. CuAAC Click ReactionCycloaddition of the alkyne with an azide.Organic azide, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate).

This table outlines a typical reaction sequence for the synthesis of 1,2,3-triazole derivatives starting from this compound.

Utility in Advanced Organic Synthesis Beyond Pharmaceuticals

The utility of this compound extends beyond the pharmaceutical industry into the realm of materials science. The unique combination of a bulky, solubilizing tert-butyl group and an electronically active pyridine (B92270) ring makes it an attractive building block for organic electronic materials. For example, substituted pyridines are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgtcichemicals.combeilstein-journals.orgmdpi.comwisc.edu The tert-butyl group can enhance the solubility and processability of the final material, which is crucial for the fabrication of thin films in electronic devices. rsc.org The bromo-functionality allows for the incorporation of the nicotinic acid moiety into larger conjugated systems through cross-coupling reactions, enabling the fine-tuning of the electronic properties of the resulting materials.

Construction of Fluorinated Building Blocks

Fluorinated pyridine derivatives are highly sought-after building blocks in drug discovery, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. While direct fluorination of this compound is challenging, it serves as a critical starting point for multi-step pathways leading to these valuable fluorinated compounds.

The synthesis often involves an initial nucleophilic substitution or cross-coupling reaction at the C2 position, replacing the bromine atom. A common strategy is to first introduce an amino group through a palladium-catalyzed Buchwald-Hartwig amination. The resulting 2-aminonicotinate derivative can then undergo a Balz-Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently replaced with fluorine to yield the desired 2-fluoronicotinate building block. This two-step process highlights the role of this compound as an essential precursor, enabling the regioselective introduction of fluorine onto the pyridine ring where direct methods are not feasible.

Table 1: Representative Synthetic Pathway for Fluorinated Building Block Construction

StepStarting MaterialReagents & ConditionsIntermediate/ProductTransformation
1This compoundPd catalyst, ligand, base (e.g., NaOtBu), Amine source (e.g., Benzophenone imine followed by hydrolysis)tert-Butyl 2-aminonicotinateBuchwald-Hartwig Amination
2tert-Butyl 2-aminonicotinate1. NaNO₂, HBF₄ (aq) 2. Heattert-Butyl 2-fluoronicotinateBalz-Schiemann Reaction

Synthesis of Complex Ligand Architectures

The development of novel ligands is fundamental to advancing transition metal catalysis. Pyridine-containing ligands are particularly important due to their electronic properties and ability to form stable complexes with a variety of metals. This compound is an exemplary starting material for crafting sophisticated ligand architectures, primarily through palladium-catalyzed cross-coupling reactions that utilize the reactive C-Br bond. nbinno.com

For instance, Suzuki-Miyaura coupling reactions can be employed to link the 2-position of the pyridine ring to various aryl or heteroaryl groups. nbinno.com Reacting this compound with a pyridine-boronic acid, for example, yields a bipyridine scaffold, a foundational structure in many widely used bidentate ligands. Similarly, Sonogashira coupling can introduce alkynyl groups, which can be used to construct rigid, linear ligand backbones or participate in further cyclization reactions. nbinno.com

Furthermore, the Buchwald-Hartwig amination reaction provides a powerful tool for forming C-N bonds, enabling the synthesis of P,N-type ligands. Coupling this compound with an aminophosphine, such as 2-(diphenylphosphino)aniline, directly installs the necessary atoms for a bidentate phosphine-amine ligand framework. The steric bulk of the tert-butyl ester can influence the conformation of the resulting ligand, providing a means to fine-tune the steric environment around the metal center in the final catalyst complex.

Table 2: Application in the Synthesis of Ligand Precursors via Cross-Coupling

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeSignificance in Ligand Design
Suzuki-Miyaura Coupling2-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃2,2'-Bipyridine derivativeCore structure for classic bidentate ligands (e.g., for catalysis, materials).
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)nicotinateCreates rigid scaffolds and precursors for more complex, conjugated systems.
Buchwald-Hartwig Amination2-(Diphenylphosphino)anilinePd₂(dba)₃, P(t-Bu)₃, NaOtBuP,N-Ligand PrecursorForms important P,N-type ligands used in asymmetric catalysis. researchgate.net

Catalytic Approaches and Mechanistic Investigations in Tert Butyl 2 Bromonicotinate Chemistry

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metals, particularly palladium, iron, and manganese, serve as powerful catalysts for functionalizing the tert-Butyl 2-bromonicotinate scaffold. These metals facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the pyridine (B92270) ring and can also enable the selective oxidation of the sterically hindered tert-butyl group.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, and the 2-bromo-nicotinate framework of this compound makes it an ideal substrate for these transformations. icmpp.ro Reactions such as the Suzuki, Heck, Stille, and Negishi couplings allow for the introduction of a wide array of aryl, vinyl, and alkyl groups at the C2 position of the pyridine ring. nih.gov

These reactions generally proceed through a well-established Pd(0)/Pd(II) catalytic cycle. researchgate.netyoutube.com The cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) complex. youtube.comyoutube.com

Transmetalation : An organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) center, displacing the bromide. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species. youtube.comyoutube.com

The choice of ligand is crucial for the efficiency of these catalytic systems. Bulky, electron-rich phosphine (B1218219) ligands, such as Tri-tert-butylphosphine (P(t-Bu)₃), are particularly effective in promoting these coupling reactions, even with challenging or hindered substrates. nih.gov

ReactionOrganometallic Reagent (R-M)Resulting Bond
Suzuki Coupling R-B(OH)₂C-C (sp²-sp²)
Heck Reaction AlkeneC-C (sp²-sp²)
Stille Coupling R-Sn(Alkyl)₃C-C (sp²-sp²)
Negishi Coupling R-ZnXC-C (sp²-sp²)
Buchwald-Hartwig Amination R₂NHC-N

Iron, as an earth-abundant and inexpensive metal, has emerged as a viable catalyst for C-C bond formation. researchgate.net Simple iron salts, including Iron(III) chloride (FeCl₃), can catalyze various transformations, such as cross-coupling reactions, often proceeding through radical pathways. researchgate.net

In the context of molecules containing a tert-butyl group, iron catalysis presents unique mechanistic possibilities. Research has shown that iron catalysts can facilitate the β-methyl scission of tert-butoxyl radicals. mdpi.com This process generates methyl radicals, which can then participate in subsequent bond-forming reactions. mdpi.com This behavior is distinct from that observed with other transition metals, where the tert-butoxyl radical might act as a hydrogen atom abstractor without fragmenting. mdpi.com This iron-catalyzed pathway opens up novel synthetic routes by leveraging the tert-butyl group not just as a sterically demanding protecting group, but as a potential source of methyl radicals under specific catalytic conditions.

While the C-H bonds of a tert-butyl group are notoriously inert due to their high bond dissociation energy and steric hindrance, certain manganese catalysts have proven capable of their selective oxidation. torvergata.it Highly electrophilic manganese complexes can activate oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to generate a powerful manganese-oxo species. torvergata.itacademie-sciences.fr This reactive intermediate is capable of hydroxylating the primary C-H bonds of a tert-butyl group. torvergata.it

This transformation is significant as it converts the chemically robust tert-butyl moiety into a more versatile primary alcohol. torvergata.it This process allows the tert-butyl group to be used as a functional group handle for further synthetic elaboration, representing a novel disconnection strategy in complex molecule synthesis. torvergata.it The reaction conditions, including the choice of manganese catalyst, solvent, and additives, can be tuned to control the chemoselectivity of the oxidation process. nih.gov

Catalyst SystemOxidantSubstrate MoietyProduct MoietyKey Finding
[Mn(CF₃-bpeb)(OTf)₂]H₂O₂tert-Butyl groupPrimary alcoholSite-selective hydroxylation of strong primary C-H bonds. torvergata.it
[Mn(OTf)₂(TIPS-mcp)]H₂O₂CycloalkaneKetone, EsterReaction pathways can be directed to favor specific oxygenated products. nih.gov
Mn(TCPP)OAc@MWCNTTBHP2,6-dimethylphenolQuinoneHeterogeneous catalyst shows high efficiency and selectivity. academie-sciences.fr

Organocatalysis in Transformations of tert-Butyl Esters

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based methods. For a substrate like this compound, organocatalysis is particularly relevant for transformations involving the tert-butyl ester functional group.

A key strategy in organocatalysis is the design of bifunctional catalysts that can activate both the nucleophilic and electrophilic partners in a reaction simultaneously. tcd.ie These catalysts typically possess two distinct functional sites within a single molecule, such as a Brønsted acid (e.g., a (thio)urea or carboxylic acid) and a Lewis base (e.g., a tertiary amine). tcd.ienih.gov

The Brønsted acid site activates an electrophile, for instance, through hydrogen bonding, making it more susceptible to nucleophilic attack. Concurrently, the Lewis base site activates the nucleophile. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereocontrolled manner, facilitating efficient and selective bond formation under mild conditions. tcd.ie Proline and its derivatives are classic examples of bifunctional organocatalysts, where the carboxylic acid activates the electrophile and the secondary amine activates the nucleophile (via enamine formation). youtube.com

Asymmetric organocatalysis provides a powerful method for synthesizing chiral molecules with high enantioselectivity. A primary mechanism involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a chiral secondary amine catalyst (e.g., a proline derivative or a MacMillan catalyst) to form a nucleophilic enamine or an electrophilic iminium ion in a reversible manner. youtube.comyoutube.com

The chiral catalyst creates a sterically defined environment that directs the approach of the other reactant to one specific face of the enamine or iminium ion. youtube.com This facial discrimination leads to the preferential formation of one enantiomer of the product. This strategy is foundational to a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govyoutube.com While the ester carbonyl of this compound is less reactive than an aldehyde or ketone in enamine/iminium catalysis, the principles of asymmetric organocatalysis are broadly applicable to the functionalization of related carbonyl-containing substrates.

Mechanistic Elucidation of Reactions

The transformation of this compound often occurs through multi-step pathways, particularly in metal-catalyzed cross-coupling reactions. The elucidation of these mechanisms is key to controlling reaction outcomes and improving catalyst efficiency.

Reactions involving this compound, particularly its conversion via cross-coupling, predominantly follow stepwise mechanisms. As a heteroaryl halide, it is a common substrate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. The generally accepted mechanism for these transformations is a catalytic cycle that involves a sequence of discrete steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Each step involves distinct intermediates, characterizing it as a stepwise pathway.

A concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, is highly unlikely for reactions at the sp²-hybridized carbon of the pyridine ring, such as nucleophilic aromatic substitution, which typically proceed via a stepwise addition-elimination or elimination-addition pathway.

Radical pathways, while less common for its primary cross-coupling reactions, cannot be entirely discounted under specific conditions. For instance, mechanistic studies on related compounds have shown that iron catalysts can promote the fragmentation of tert-butoxyl groups into methyl radicals. mdpi.com This suggests that under certain catalytic conditions, radical processes could be initiated from the tert-butyl ester portion of the molecule. Furthermore, radical scavengers have been shown to inhibit some metal-catalyzed reactions, providing evidence for the involvement of radical species. mdpi.com

Table 1: Comparison of Potential Reaction Pathways for this compound
Pathway TypeDescriptionPlausibility for this compoundExample Reaction Context
Stepwise The reaction proceeds through a series of discrete intermediate stages.Highly PlausiblePalladium-catalyzed Suzuki-Miyaura cross-coupling. libretexts.org
Concerted All bond breaking and formation occurs in a single step.UnlikelyTypical for pericyclic reactions, not common for substitutions on this substrate.
Radical Involves intermediates with unpaired electrons.Plausible under specific conditionsIron-catalyzed reactions or high-energy conditions that could initiate fragmentation. mdpi.com

For a substrate like this compound, the oxidative addition of the C-Br bond to a Pd(0) center is often a critical step. The electronic properties of the pyridine ring and the steric bulk near the reaction site can influence the kinetics of this step. Alternatively, the transmetalation step, where the organic group is transferred from boron to the palladium center, can also be rate-limiting. This step is often influenced by the choice of base and the nature of the boronic acid or ester used. wikipedia.org Without specific kinetic studies on this compound, the rate-limiting step remains speculative, but it is likely to be either oxidative addition or transmetalation due to the electronic and steric characteristics of the molecule.

The reactivity of this compound is significantly modulated by both steric and electronic factors originating from its constituent parts.

Steric Effects : The most prominent feature is the tert-butyl group on the ester. This is a classic example of a sterically bulky group that can impede the approach of reagents to the nearby pyridine ring or the carbonyl group. chemistrylearner.com In potential nucleophilic substitution reactions, this steric hindrance can dramatically slow down reaction rates by physically blocking the trajectory of the incoming nucleophile. libretexts.org In catalytic cycles, the bulkiness may influence which geometric isomers of catalyst intermediates are formed and affect the ease of ligand association or dissociation.

Electronic Effects : The electronic landscape of the molecule is complex.

The bromine atom at the 2-position and the nitrogen atom in the pyridine ring are electron-withdrawing, which decreases the electron density on the aromatic ring and makes the C-Br bond susceptible to oxidative addition by a low-valent metal catalyst like palladium(0).

The tert-butyl group , through hyperconjugation, can act as a weak electron-donating group. Studies on other aromatic systems have shown that tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the molecule's electrochemical properties. nih.gov

This interplay of a sterically demanding ester group and a complex electronic environment dictates the molecule's reactivity profile, particularly in metal-catalyzed cross-coupling reactions.

Solvent Effects and Reaction Conditions Optimization

The choice of solvent and other reaction conditions is critical for controlling reaction rates, selectivity, and yield. For this compound, the polarity of the medium and its ability to form hydrogen bonds are particularly important.

Hydrogen bond donor (HBD) solvents, such as alcohols or water, can play a significant role in reactions involving this compound. These solvents can form hydrogen bonds with the lone pair of electrons on the pyridine nitrogen atom or with the oxygen atoms of the carbonyl group. mdpi.com

This interaction can have several consequences:

Enhanced Reactivity : By forming a hydrogen bond with the pyridine nitrogen, an HBD solvent can increase the electrophilicity of the pyridine ring, potentially making it more susceptible to certain catalytic processes.

Stabilization of Intermediates : In reaction pathways that involve charged intermediates or transition states, protic solvents are effective at providing stabilization, which can lower the activation energy and accelerate the reaction. libretexts.org

Catalyst Modulation : Computational studies on other reactions have shown that HBD solvents can be crucial in the rate-determining step by stabilizing the transition state. nih.gov Strong HBD solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly enhance the kinetics of certain reactions. nih.gov The use of such solvents could therefore be a strategy to optimize reactions with this compound.

In line with the principles of green chemistry, there is a growing emphasis on using environmentally benign solvents for organic synthesis. researchgate.net While specific studies detailing the use of green solvents for reactions of this compound are limited, general principles of sustainable chemistry can be readily applied.

The goal is to replace traditional volatile organic compounds (VOCs) like toluene (B28343) or THF with greener alternatives. rsc.org Potential green solvents for reactions involving this substrate could include water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). Biphasic systems, particularly using water, are industrially attractive as they can simplify catalyst recovery and product purification. rsc.orgsemanticscholar.org In some cases, performing reactions under solvent-free conditions represents the most sustainable approach, minimizing waste generation. researchgate.net

Table 2: Examples of Green Solvents and Their Potential Application
Green SolventKey PropertiesPotential Use in Reactions of this compound
Water Non-toxic, non-flammable, inexpensive. researchgate.netAqueous biphasic catalysis for cross-coupling reactions.
Ethanol Renewable, biodegradable, low toxicity.As a polar protic medium for various transformations.
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, higher boiling point than THF.Replacement for traditional ether solvents like THF or dioxane.
Cyclopentyl methyl ether (CPME) Low peroxide formation, hydrophobic.Alternative to ethers, useful for reactions requiring easy separation from water.
Ionic Liquids Low vapor pressure, tunable properties. rsc.orgAs a recyclable medium for catalytic reactions.

Computational and Theoretical Studies on Tert Butyl 2 Bromonicotinate Systems

Electronic Structure Calculations and Reactivity Prediction

The electronic structure of a molecule dictates its physical and chemical properties. For tert-butyl 2-bromonicotinate, computational methods can map out the electron density distribution, identify the most reactive sites, and predict how the molecule will interact with other reagents.

Density Functional Theory (DFT) is a widely used computational method for investigating the energetics of chemical reactions. By calculating the energy of reactants, products, and transition states, DFT can predict the feasibility and thermodynamics of a reaction. For instance, in the context of cross-coupling reactions involving 2-bromopyridines, DFT calculations have been employed to determine the heat of reaction (ΔH). In a study on the copper-mediated cross-coupling of 2-bromopyridines with ethyl bromodifluoroacetate, the predicted heat of reaction using the BLYP DFT method was found to be in good agreement with experimental data obtained from reaction calorimetry researchgate.net. This approach can be extended to reactions of this compound to assess their thermodynamic profiles.

DFT calculations are also instrumental in understanding the complex pathways of catalytic cycles, such as the Suzuki-Miyaura reaction. Modeling of the elementary steps, including oxidative addition, transmetalation, and reductive elimination, provides insights into the role of catalysts and ligands. For related heterocyclic systems, DFT has been used to model the reaction pathways and disclose the specific roles of moieties like ferrocene in influencing reaction outcomes, such as hydrodebromination side reactions mdpi.com.

Table 1: Representative DFT Functionals and Basis Sets in Reactivity Studies of Pyridine (B92270) Derivatives

DFT FunctionalBasis SetApplication
B3LYP6-311+G(d,p)Calculation of redox potentials and pKa values for pyridine derivatives. mdpi.com
B3PW91DGTZVPModeling elementary steps in Suzuki-Miyaura reactions of bromo-pyridazines. mdpi.com
BLYPNot specifiedPrediction of heat of reaction in copper-mediated cross-coupling of 2-bromopyridines. researchgate.net
M06-2X6-311++G(2d,2p)Investigation of transition states in organocatalyzed aza-Henry reactions. nih.gov

This table is interactive. Click on the headers to sort.

For example, low-temperature 13C NMR spectroscopy and computational methods, including ab initio calculations up to the HF/6-311+G* level, have been used to study the conformations of cis-1,4-di-tert-butylcyclohexane nih.gov. These studies revealed the existence of both chair and twist-boat conformations and allowed for the calculation of the free-energy barriers for their interconversion nih.gov. In some cases, the presence of a small spirocyclic ring adjacent to a tert-butyl group can even favor an axial conformation over the typically more stable equatorial position chemrxiv.org. The steric bulk of the tert-butyl group generally leads it to favor an equatorial position in cyclohexane rings to avoid 1,3-diaxial interactions libretexts.org. These principles suggest that the tert-butyl group in this compound will also have preferred orientations relative to the pyridine ring, which can be accurately modeled using high-level computational methods.

The redox properties of this compound are of interest for its potential application in electrochemical and photoredox reactions. Quantum chemical methods can predict standard redox potentials and provide insights into electron transfer processes. For a series of pyridine derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to calculate standard redox potentials and acidity constants (pKa) in aqueous solution mdpi.com. These calculations help in constructing Pourbaix diagrams, which map the predominant species under different pH and potential conditions mdpi.com.

The presence of the bromine atom and the ester group on the pyridine ring will influence the molecule's ability to accept or donate electrons. Computational studies on halogenated pyridines can shed light on these effects. For instance, DFT calculations have been used to study the redox reactions of small clusters of lithium superoxide and peroxide in the presence of halogen/halide redox mediators, showing that bromine is a more effective oxidant than iodine in certain contexts uniroma1.it. Furthermore, studies on purple light-promoted coupling of bromopyridines with Grignard reagents suggest a single electron transfer (SET) mechanism, where the bromopyridine accepts an electron to form a radical anion organic-chemistry.org. Similar computational approaches could be applied to this compound to predict its behavior in redox reactions.

Mechanistic Modeling and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Computational modeling allows for the characterization of fleeting intermediates and high-energy transition states that are often difficult to observe experimentally.

The elucidation of reaction mechanisms often involves identifying and characterizing the structures and energies of intermediates and transition states along the reaction pathway. For reactions involving substituted pyridines, computational methods have been instrumental. For example, in the context of organocatalyzed aza-Henry reactions, DFT calculations have been used to locate and analyze the transition states, revealing the subtle interactions that govern stereoselectivity nih.gov.

In cross-coupling reactions, such as those involving 2-bromopyridines, the mechanism involves a series of intermediates, including oxidative addition complexes and transmetalation intermediates. DFT modeling can provide detailed geometries and energies for these species. Automated methods for finding transition states, sometimes accelerated by machine learning potentials, are becoming increasingly powerful for exploring complex reaction networks nih.govchemrxiv.org. These techniques can be applied to reactions of this compound to map out the potential energy surface and identify the key intermediates and transition states that control the reaction rate and selectivity.

A key goal of computational chemistry is to predict the outcome of a reaction, including its selectivity (chemo-, regio-, and stereoselectivity) and yield. By comparing the activation energies of competing reaction pathways, it is possible to predict which products will be favored.

For example, in reactions with multiple reactive sites, such as the selective cross-coupling of molecules with different types of boron reagents, computational studies can help rationalize the observed selectivity. The differentiation between single-electron and two-electron transmetalation pathways for sp3- and sp2-hybridized organoboron reagents, respectively, can be understood through mechanistic studies, enabling orthogonal cross-coupling strategies nih.gov. While direct computational predictions of yields for reactions of this compound are not documented, the methodologies exist and have been successfully applied to similar systems. By modeling the competing transition states for different reaction pathways, it is possible to gain a qualitative, and often quantitative, understanding of the factors that control product distribution.

Table 2: Computationally Investigated Properties of Pyridine Derivatives and Related Systems

Property InvestigatedSystem StudiedComputational Method(s)Key Finding
Reaction Energetics2-BromopyridinesDFT (BLYP)Predicted heat of reaction was in good agreement with experimental calorimetry data for cross-coupling. researchgate.net
Conformational Analysiscis-1,4-di-tert-butylcyclohexaneAb initio (HF/6-311+G*)Identified chair and twist-boat conformations and their interconversion barriers. nih.gov
Redox PotentialsSubstituted PyridinesDFT (B3LYP/6-311+G(d,p))Calculated standard redox potentials and pKa values to construct Pourbaix diagrams. mdpi.com
Transition State Analysisα-Nitro Esters in aza-Henry ReactionDFT (M06-2X)Characterized transition states to rationalize diastereoselectivity. nih.gov
Mechanistic PathwaysBromo-pyridazinones in Suzuki-Miyaura ReactionDFT (B3PW91)Modeled elementary steps to understand the role of substituents in directing reaction pathways. mdpi.com

This table is interactive. Click on the headers to sort.

In Silico Screening and Molecular Design

In silico screening and molecular design have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large chemical libraries to identify promising lead compounds. nih.govbiosolveit.de These computational approaches are particularly valuable when the three-dimensional structure of a biological target is unknown, necessitating ligand-based drug design strategies. azolifesciences.comnih.gov For a scaffold like this compound, which is a derivative of nicotinic acid, these methods can be employed to explore its potential as a pharmacophore for various therapeutic targets.

The process typically begins with the creation of a virtual library of derivatives based on the core structure of this compound. Modifications would be systematically introduced at various positions on the pyridine ring and the ester group to generate a diverse set of virtual compounds. These compounds would then be subjected to a series of computational filters to predict their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. nih.govpharmaexcipients.com This initial screening helps to eliminate compounds with undesirable properties early in the discovery pipeline, saving time and resources. pharmaexcipients.com

The design and optimization of ligands based on a core scaffold like this compound is a multi-step process that leverages various computational methods. nih.govnih.gov When the biological target is unknown, ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. azolifesciences.comnih.gov

A QSAR model for a series of this compound derivatives would aim to establish a mathematical relationship between the structural or physicochemical properties of the compounds and their biological activity. nih.govresearchgate.net This requires a training set of compounds with known activities. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing. bio-hpc.eumdpi.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. frontiersin.orgpnas.orgresearchgate.net For nicotinic acid derivatives, a common pharmacophore includes a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net A pharmacophore model derived from active nicotinic acid analogues could be used to design novel this compound derivatives that fit the model and are therefore more likely to be active.

If the three-dimensional structure of the target protein is known, structure-based drug design techniques like molecular docking can be utilized. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. nih.govresearchgate.net A virtual library of this compound derivatives could be docked into the active site of a target enzyme, and the results would be used to prioritize compounds for further investigation. mdpi.com

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives against a Target Kinase

Compound IDModification on Pyridine RingDocking Score (kcal/mol)Predicted Hydrogen Bonds
TBN-001None-7.21
TBN-0024-amino-8.53
TBN-0035-fluoro-7.81
TBN-0046-methyl-7.51
TBN-0054-hydroxyl-8.12

This table is for illustrative purposes only.

Computational chemistry offers a powerful suite of tools for predicting the biological activity of novel compounds before they are synthesized. biosolveit.de These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods, such as QSAR, are employed when there is a known set of active and inactive molecules for a particular biological target, but the target's 3D structure is unavailable. nih.govnih.gov For a series of this compound derivatives, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. nih.gov These methods align the structures of the compounds and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with changes in biological activity to build a predictive model. nih.gov

Structure-based methods are applicable when the 3D structure of the biological target is known. Molecular docking, as previously mentioned, is a primary tool in this category. nih.gov By simulating the binding of this compound derivatives to a target protein, it is possible to estimate their binding affinities and predict whether they will act as inhibitors or activators. More advanced techniques, such as molecular dynamics (MD) simulations, can be used to study the stability of the ligand-protein complex over time and to calculate binding free energies with greater accuracy. frontiersin.orgmdpi.com

Furthermore, computational methods are increasingly used to predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. nih.govpharmaexcipients.com Various models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. These predictions are crucial for prioritizing compounds that are not only potent but also have favorable drug-like properties.

Table 2: Hypothetical Predicted ADME Properties for Optimized this compound Leads

Compound IDPredicted Oral Bioavailability (%)Predicted BBB PermeationPredicted CYP450 Inhibition
TBN-002> 60LowNone
TBN-005> 55MediumWeak
TBN-008> 70LowNone
TBN-011> 65LowWeak

This table is for illustrative purposes only. BBB: Blood-Brain Barrier; CYP450: Cytochrome P450.

Spectroscopic Analysis and Structural Elucidation of Tert Butyl 2 Bromonicotinate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules like tert-butyl 2-bromonicotinate in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, the ¹H NMR spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring and a prominent signal for the tert-butyl group. acdlabs.com The pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electronegative nitrogen atom. stackexchange.comechemi.com Their specific chemical shifts and coupling patterns (J-coupling) reveal their relative positions. The three aromatic protons will appear as a doublet of doublets (dd), a doublet of doublets (dd), and a doublet of doublets (dd), reflecting their coupling to one another. The tert-butyl group's nine equivalent protons give rise to a sharp singlet in the upfield region (typically δ 1.5-1.7 ppm), a characteristic feature of this group. acdlabs.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The ester carbonyl carbon is typically found around δ 164-166 ppm, while the carbons of the pyridine ring appear in the δ 120-155 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts around δ 82-84 ppm and δ 27-29 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
H-4~8.25ddJ = 7.6, 1.8Pyridine Ring
H-5~7.30ddJ = 7.6, 4.8Pyridine Ring
H-6~8.60ddJ = 4.8, 1.8Pyridine Ring
-(CH₃)₃~1.60s-tert-Butyl
¹³C NMR δ (ppm)Assignment
C=O~164.5Ester Carbonyl
C-2~145.0Pyridine Ring (C-Br)
C-3~128.0Pyridine Ring
C-4~140.0Pyridine Ring
C-5~122.5Pyridine Ring
C-6~152.0Pyridine Ring
-C(CH₃)₃~83.0tert-Butyl (Quaternary)
-C(CH₃)₃~28.1tert-Butyl (Methyls)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced 1D and 2D NMR Techniques

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign the signals for C-4, C-5, and C-6 by correlating them with their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different parts of the molecule. Key HMBC correlations for this compound would include a cross-peak between the tert-butyl protons and the ester carbonyl carbon, confirming the ester linkage. Correlations from the pyridine protons (e.g., H-4) to other ring carbons (e.g., C-2, C-3, C-6) would solidify the assignment of the aromatic system. huji.ac.il

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT experiments (DEPT-90 and DEPT-135) help distinguish between CH, CH₂, and CH₃ groups, which is useful in confirming the assignments of the pyridine and tert-butyl carbons.

Stereochemical Assignment through Spectroscopic Data

This compound itself is an achiral molecule, meaning it does not have stereoisomers. However, for chiral derivatives of this compound, NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining relative stereochemistry.

NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , detect spatial proximity between protons. harvard.edu If a chiral center were introduced into a derivative, for instance, by substitution at the pyridine ring, NOESY could be used to determine the relative orientation of substituents. Protons that are close to each other in space, regardless of their bonding connectivity, will show a cross-peak in the NOESY spectrum. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for stereochemical assignments. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₀H₁₂BrNO₂), the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of bromine. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity, one at [M]⁺ and another at [M+2]⁺. docbrown.info

The fragmentation pattern is also predictable. The tert-butyl group is readily lost as a stable carbocation or as isobutylene (B52900). Common fragmentation pathways would include:

Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to give an ion at m/z 200/202.

Loss of isobutylene (C₄H₈, 56 Da) via McLafferty rearrangement, followed by proton transfer, to give an ion at m/z 201/203. researchgate.net

The base peak is often the tert-butyl cation [C(CH₃)₃]⁺ at m/z 57. massbank.eu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Relative Intensity Identity of Fragment
257 / 259Low[M]⁺, Molecular Ion
201 / 203Moderate[M - C₄H₈]⁺
200 / 202Moderate[M - •C₄H₉]⁺
57High (Base Peak)[C₄H₉]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds that might have the same nominal mass. nih.gov For C₁₀H₁₂⁷⁹BrNO₂, the calculated exact mass is 257.0051 u, which HRMS can confirm with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups: vscht.cz

C=O Stretch (Ester): A strong, sharp absorption band typically appears in the range of 1715-1735 cm⁻¹. This is one of the most identifiable peaks in the spectrum. openstax.org

C-O Stretch (Ester): A strong band in the fingerprint region, typically around 1250-1300 cm⁻¹, corresponding to the C-O single bond stretch of the ester.

C-H Stretch (Aliphatic): Absorption just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹) is due to the C-H stretching of the tert-butyl group. docbrown.info

C-H Stretch (Aromatic): Weaker absorption just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) corresponds to the C-H bonds on the pyridine ring. vscht.cz

C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region, typically between 500-750 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1715 - 1735Strong, Sharp
EsterC-O Stretch1250 - 1300Strong
Aromatic RingC-H Stretch3030 - 3100Weak to Medium
Aromatic RingC=C, C=N Stretch1450 - 1600Medium to Weak
Alkyl (tert-Butyl)C-H Stretch2850 - 2975Medium to Strong
HaloalkaneC-Br Stretch500 - 750Weak to Medium

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. acs.org

If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray crystallography would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the pyridine ring and the ester group. nih.gov

Conformation: The preferred orientation of the tert-butyl ester group relative to the plane of the pyridine ring.

Solid-State Packing: How the molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the solid state. researchgate.net

Absolute Configuration: For a chiral derivative, X-ray crystallography is the gold standard for determining its absolute stereochemistry, provided the crystal is of sufficient quality and, in some cases, a heavy atom (like bromine) is present to aid in the analysis. researchgate.net

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods which describe the molecule's structure in solution or the gas phase. figshare.com

Emerging Research Frontiers and Future Prospects in Tert Butyl 2 Bromonicotinate Research

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has become a transformative approach in medicinal chemistry and drug discovery. It allows for the modification of complex molecules at a late stage in their synthesis, enabling the rapid generation of analogues with improved pharmacological properties. The inherent reactivity of the tert-butyl and bromo- substituents, along with the pyridine (B92270) core of tert-Butyl 2-bromonicotinate, makes it an intriguing substrate for LSF strategies.

Site-Selective C-H Bond Activation of tert-Butyl Groups

The tert-butyl group, often considered a sterically bulky and inert protecting group, is now being viewed as a functionalizable moiety through C-H bond activation. This strategy allows for the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov Research in this area is focused on the use of transition metal catalysts, such as palladium and iron, to achieve site-selective functionalization of the tert-butyl group. nih.govthermofisher.com

For instance, palladium-catalyzed C-H activation can be employed to introduce various functional groups onto the tert-butyl moiety. escholarship.org These reactions often exhibit high regioselectivity, targeting the typically less reactive primary C-H bonds of the methyl groups. escholarship.org Iron catalysis offers a milder and more environmentally friendly alternative for such transformations, capable of promoting azidation of tertiary C-H bonds, which can then be used to install a variety of nitrogen-containing functional groups. thermofisher.comed.ac.uk The ability to selectively functionalize the tert-butyl group of this compound in the presence of the bromo- and nicotinic acid moieties would provide a powerful tool for creating diverse molecular architectures.

Table 1: Comparison of Catalytic Systems for C-H Bond Activation

Catalyst System Advantages Challenges Potential Application for this compound
Palladium(II) High efficiency, broad functional group tolerance. escholarship.org Cost, potential for catalyst poisoning by heteroatoms. Introduction of aryl, alkyl, or other carbon-based substituents on the tert-butyl group.

| Iron(II) | Low cost, environmentally benign, tolerates aqueous media. thermofisher.comed.ac.uk | Can require specific ligands for high selectivity. | Selective azidation of the tert-butyl group for further derivatization. |

Applications in Bioconjugation and Chemical Biology

The fields of bioconjugation and chemical biology aim to understand and manipulate biological processes using chemical tools. nih.gov The development of novel probes and labeling reagents is central to these efforts. The unique structural features of this compound position it as a valuable precursor for the synthesis of such tools.

Development of New Synthetic Probes and Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling their visualization and functional study. frontiersin.org The pyridine core of this compound is a common scaffold in biologically active molecules and can serve as the basis for designing new probes. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. The tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules such as proteins or nucleic acids. thermofisher.com

While direct applications of this compound in bioconjugation are not yet widely reported, its utility as a building block is evident. For example, the nicotinic acid scaffold is found in various coenzymes and signaling molecules, suggesting that derivatives of this compound could be used to create probes that mimic these natural ligands. The development of such probes would facilitate the study of enzyme function, receptor binding, and other fundamental biological processes.

Novel Catalytic Systems and Methodologies

The advancement of organic synthesis is intrinsically linked to the discovery of new catalysts and reaction methodologies. Research involving this compound is contributing to this progress, particularly in the exploration of novel catalytic systems for challenging chemical transformations.

Exploration of New Catalysts for Challenging Transformations

The presence of both a bromo-substituent and a pyridine ring in this compound makes it an ideal substrate for testing the efficacy of new catalysts for cross-coupling reactions. The development of catalysts that can efficiently couple aryl bromides with a wide range of partners under mild conditions is a major goal in organic synthesis. Furthermore, the exploration of late transition metal catalysts for C-H activation, as discussed in section 7.1, is a vibrant area of research. sigmaaldrich.com

Recent studies have highlighted the potential of using elemental bromine as a Lewis acid catalyst for various organic transformations. bldpharm.com While not directly applied to this compound, this research opens up new avenues for utilizing the bromo-substituent in novel catalytic cycles. The development of catalysts that can selectively activate the C-Br bond in the presence of the other functional groups of the molecule would be of significant value.

Table 2: Emerging Catalytic Strategies

Catalytic Strategy Description Relevance to this compound
Late Transition Metal Catalysis Use of metals like Rhodium and Iridium for C-H activation and functionalization. sigmaaldrich.com Potential for novel functionalization of the pyridine ring or the tert-butyl group.

| Elemental Bromine Catalysis | Utilization of Br₂ as a Lewis acid catalyst for various transformations. bldpharm.com | Could lead to new reactions involving the bromo-substituent. |

Sustainable and Environmentally Benign Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The synthesis and modification of this compound are being explored through the lens of sustainability, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

The use of flow microreactors represents a significant step towards more sustainable chemical production. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The synthesis of tert-butyl esters, for example, has been shown to be more efficient and sustainable when carried out in a flow system.

Furthermore, the development of eco-friendly catalytic systems is a key aspect of green chemistry. The use of reusable catalysts, such as Erbium(III) triflate for the formation and cleavage of tert-butyl ethers, provides a more sustainable alternative to stoichiometric reagents. frontiersin.org The application of such catalysts to the synthesis and modification of this compound could significantly reduce the environmental impact of these processes. Another innovative and sustainable approach is the use of electromagnetic milling for the synthesis of tert-butyl esters, which is a solvent-free and base-free method.

Development of Atom-Economical and Waste-Minimizing Reactions

A significant frontier in chemical synthesis is the development of reactions that are both atom-economical and minimize waste, aligning with the principles of green chemistry. For a building block like this compound, this involves the use of catalytic reactions that incorporate a maximum number of atoms from the reactants into the final product, thereby reducing byproducts.

Palladium-catalyzed cross-coupling reactions are prime examples of atom-economical transformations that are highly applicable to this compound. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, this would entail reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The compatibility of tert-butyl esters under these reaction conditions makes it a suitable method for derivatization nih.gov. The primary byproduct is a salt, which is generally less hazardous than the byproducts of many classical organic reactions. The use of environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, can further enhance the green credentials of this method .

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Utilizing this compound in a Heck reaction would allow for the introduction of various alkenyl groups at the 2-position of the pyridine ring. Green protocols for the Heck reaction often focus on using environmentally friendly solvents and recoverable catalysts to minimize waste nih.govfrontiersin.org. For instance, performing the reaction under microwave irradiation can reduce reaction times and energy consumption frontiersin.org.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to this compound provides a direct route to 2-alkynylnicotinate derivatives. Advances in Sonogashira couplings include the development of copper-free conditions and the use of water as a solvent, which significantly improves the environmental profile of the reaction ucsb.edu. Solvent-free methods using high-speed ball milling have also been developed, further reducing waste . A particularly innovative approach involves a carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbon monoxide surrogate, offering a safer route to alkynones organic-chemistry.org.

The table below summarizes the key features of these atom-economical reactions applicable to this compound.

ReactionCoupling PartnerKey AdvantagesGreen Chemistry Aspects
Suzuki-Miyaura Organoboron compoundsHigh functional group tolerance, mild reaction conditions.Use of non-toxic reagents, potential for recyclable catalysts, use of biosolvents. nih.gov
Heck AlkenesDirect formation of C-C bonds with alkenes.Can be performed in green solvents, potential for catalyst recovery, energy efficiency with microwave heating. nih.govfrontiersin.org
Sonogashira Terminal alkynesDirect introduction of alkyne moieties.Copper-free and solvent-free options available, use of water as a solvent. ucsb.eduresearchgate.net

Therapeutic Restoration and Biological Activity of Nicotinate (B505614) Derivatives

Nicotinate derivatives, which can be synthesized from precursors like this compound, have shown significant potential in therapeutic applications. A key area of investigation is their activity as anti-inflammatory agents.

Research has focused on the synthesis of novel nicotinic acid derivatives and their evaluation for analgesic and anti-inflammatory properties semanticscholar.org. These studies often involve modifying the nicotinic acid scaffold to enhance biological activity and improve safety profiles, such as reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Several synthesized nicotinate derivatives have demonstrated potent anti-inflammatory activity in both in vitro and in vivo models nih.govnih.gov. For instance, certain compounds have shown significant inhibition of inflammatory mediators without affecting cell viability nih.gov. The anti-inflammatory effects of these derivatives suggest their potential for the development of new treatments for inflammatory conditions.

Modulation of Biological Targets by Derived Compounds

The therapeutic effects of nicotinate derivatives are often attributed to their ability to modulate specific biological targets involved in disease pathways. A primary target for the anti-inflammatory action of many nicotinate derivatives is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform.

The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation scbt.com. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects semanticscholar.org.

Numerous studies have shown that nicotinate derivatives can act as potent and selective COX-2 inhibitors nih.govresearchgate.net. Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity nih.govnih.gov. For example, certain synthesized nicotinate derivatives have exhibited COX-2 inhibitory activity comparable to or even exceeding that of the well-known COX-2 inhibitor, celecoxib nih.gov.

The table below presents data on the COX-2 inhibitory activity of representative nicotinate derivatives from a research study.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A 0.08>100>1250
Derivative B 0.15>100>667
Celecoxib (Reference) 0.06>100>1667

Data is hypothetical and for illustrative purposes based on trends reported in the literature.

Q & A

Q. How can researchers avoid bias when reporting contradictory data in publications?

  • Methodological Answer : Disclose all raw data (e.g., via repositories like Zenodo) and negative results. Use CONSORT-like diagrams for synthesis workflows to visualize attrition points. Peer-review preprints to solicit feedback on interpretations. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.